molecular formula C7H5Cl2N3O2 B2954353 6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride CAS No. 1955539-84-0

6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride

Cat. No.: B2954353
CAS No.: 1955539-84-0
M. Wt: 234.04
InChI Key: DKBBGTGMZFBTOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride is a chemical compound belonging to the class of imidazo[1,2-a]pyrimidines. This compound is characterized by its chloro group at the 6th position and a carboxylic acid group at the 2nd position of the imidazo[1,2-a]pyrimidine ring, with an additional hydrochloride moiety.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with imidazo[1,2-a]pyrimidine derivatives.

  • Carboxylation: The carboxylic acid group at the 2nd position can be introduced using reagents like carbon dioxide (CO₂) under high-pressure conditions.

  • Hydrochloride Formation: The hydrochloride salt is formed by treating the carboxylic acid derivative with hydrochloric acid (HCl).

Industrial Production Methods:

  • Batch Process: The compound is synthesized in batches, with each step being carefully controlled to ensure purity and yield.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove impurities.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chloro group using nucleophiles like ammonia (NH₃) or amines.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₃, in acidic or neutral conditions.

  • Reduction: LiAlH₄, NaBH₄, in anhydrous ether or THF.

  • Substitution: NH₃, amines, in polar aprotic solvents like DMF or DMSO.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or alcohols.

  • Reduction: Alcohols or amines.

  • Substitution: Amides, amines, or other substituted derivatives.

Scientific Research Applications

6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride has various applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of biological systems, particularly in the development of fluorescent probes for imaging and pH monitoring.

  • Medicine: Investigated for its potential therapeutic properties, including antituberculosis and anticancer activities.

  • Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine derivatives: These compounds share a similar heterocyclic structure but differ in the position and type of substituents.

  • 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: A closely related compound with a pyridine ring instead of a pyrimidine ring.

Properties

IUPAC Name

6-chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2.ClH/c8-4-1-9-7-10-5(6(12)13)3-11(7)2-4;/h1-3H,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBBGTGMZFBTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NC(=CN21)C(=O)O)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955539-84-0
Record name 6-chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.